molecular formula C10H9NO2 B11914000 2-amino-3-methyl-4H-chromen-4-one CAS No. 89047-15-4

2-amino-3-methyl-4H-chromen-4-one

Cat. No.: B11914000
CAS No.: 89047-15-4
M. Wt: 175.18 g/mol
InChI Key: LVMPCYMJJSPAHA-UHFFFAOYSA-N
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Description

2-amino-3-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-4H-chromen-4-one typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired chromene derivatives efficiently .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as magnetic nanocatalysts (MNPs@Cu) are used to enhance reaction efficiency and facilitate easy recovery and reuse .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Chromen-4-one derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Substituted chromene derivatives with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential in drug development due to its ability to interact with specific molecular targets. Notably, it has shown promise in:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. A study demonstrated that modifications at the 6-position enhance the inhibition of tumor-associated proteins like Bcl-2, leading to apoptosis in cancer cells .
    • Case Study : In vitro tests on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, indicating potent anticancer activity.

Antimicrobial Properties

Preliminary studies suggest that 2-amino-3-methyl-4H-chromen-4-one may possess antimicrobial properties. Although specific data for this compound is limited, related chromone derivatives have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored using various models:

  • Case Study : In experiments with LPS-stimulated RAW 264.7 macrophages, pre-treatment with the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as oxidoreductases and kinases, leading to the modulation of cellular processes. The compound’s ability to intercalate with DNA and inhibit topoisomerases contributes to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-4H-chromen-4-one stands out due to its unique combination of an amino group and a methyl group on the chromene scaffold. This structural feature imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

Biological Activity

2-Amino-3-methyl-4H-chromen-4-one, a member of the chromene family, has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9NO2\text{C}_10\text{H}_9\text{N}\text{O}_2

This compound features a chromene backbone with an amino group at the 2-position and a methyl group at the 3-position, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation.

  • Mechanism of Action : The compound interacts with tubulin, disrupting its polymerization and leading to G2/M cell-cycle arrest. This action results in caspase-dependent apoptosis in various cancer cell lines .
CompoundCell LineIC50 (µM)Reference
This compoundPC-3 (Prostate)< 10
This compoundSK-LU-1 (Lung)< 15

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans≤ 16 µg/mL
Staphylococcus aureus≤ 32 µg/mL

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several key enzymes involved in disease processes:

  • Monoamine Oxidase (MAO) Inhibition : The compound has shown potential as a selective MAO-B inhibitor, which is relevant for neurodegenerative diseases.
    • IC50 Values : Reported values range from 0.048 µM to 31.5 µM depending on structural modifications .
  • Topoisomerase Inhibition : It inhibits topoisomerase enzymes that are critical for DNA replication and repair, making it a candidate for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research has shown that substituents at specific positions on the chromene ring enhance or diminish activity:

Substituent PositionEffect on Activity
R1 (Aromatic Group)Enhances anticancer activity
R2 (Amino Group)Critical for MAO inhibition
R3 (Methyl Group)Modulates enzyme binding

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited superior cytotoxicity compared to conventional chemotherapeutics like cisplatin in prostate cancer models .
  • Antifungal Activity : In vitro tests against six Candida species indicated that the compound had MIC values comparable to fluconazole, suggesting its potential as an antifungal agent .

Properties

CAS No.

89047-15-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-3-methylchromen-4-one

InChI

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,11H2,1H3

InChI Key

LVMPCYMJJSPAHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)N

Origin of Product

United States

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